BenchChemオンラインストアへようこそ!

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide

physicochemical properties logP hydrogen bonding

This 1,2,4-oxadiazole derivative features a distinct N-(3-methoxypropyl)amide side-chain, offering 6 H-bond acceptors and 8 rotatable bonds—differentiating it from standard N-phenyl or N-benzyl analogs. With a tPSA of 77 Ų and a logP of ~2.4, it adheres to CNS MPO guidelines, making it an ideal scaffold-hopping starting point or a reference standard for establishing structure-property relationships in amide library design. Procure this compound to leverage its unique ether-containing motif for computational similarity searches and solubility studies.

Molecular Formula C15H18ClN3O3
Molecular Weight 323.77 g/mol
Cat. No. B7717718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide
Molecular FormulaC15H18ClN3O3
Molecular Weight323.77 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H18ClN3O3/c1-21-10-2-9-17-13(20)7-8-14-18-15(19-22-14)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3,(H,17,20)
InChIKeyISAABIGWLJFQQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide – Sourcing & Characterization Primer


3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide (C₁₅H₁₈ClN₃O₃, MW 323.78 g/mol) is a synthetic 1,2,4‑oxadiazole derivative featuring a 4‑chlorophenyl substituent at position 3 and an N‑(3‑methoxypropyl)propanamide side‑chain at position 5 of the oxadiazole ring . It is listed in the ZINC purchasable‑compound database (ZINC000368836267) with a predicted logP of ~2.7 and a topological polar surface area of 77 Ų, consistent with CNS‑drug‑like physicochemical space [1]. At present, no primary biological activity data are publicly available for this compound.

Why Off‑the‑Shelf 1,2,4‑Oxadiazoles Cannot Substitute for 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide in Discovery Workflows


Within the 1,2,4‑oxadiazole chemotype, even subtle modifications to the aryl ring or the amide side‑chain can produce profound shifts in target engagement, selectivity, and ADME properties . The N‑(3‑methoxypropyl) amide terminus of the target compound introduces a flexible ether‑containing motif that is absent from simpler N‑phenyl or N‑benzyl analogs—altering hydrogen‑bonding capacity (1 H‑bond donor, 6 acceptors), rotatable bonds (8), and lipophilicity . These molecular descriptors differentiate the compound from closely related 1,2,4‑oxadiazole propanamides and mean that generic substitution risks altering pharmacological profile, driving the need for compound‑specific evidence. [1]

Evidence‑Based Differentiation of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide from Its Closest Analogs


Predicted logP and Hydrogen‑Bonding Profile vs. N‑Phenyl Analog

The target compound displays a predicted ACD/LogP of 2.42, compared with a predicted LogP of ~3.2 for the N‑phenylpropanamide analog (3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide), a ~0.8 log unit reduction conferred by the 3‑methoxypropyl chain . Simultaneously, the target compound possesses one hydrogen‑bond donor and six hydrogen‑bond acceptors, versus one donor and five acceptors for the N‑phenyl analog .

physicochemical properties logP hydrogen bonding library design

Rotatable Bond Count and Molecular Flexibility Relative to Benzyl‑Substituted Variants

With 8 freely rotating bonds, the 3‑methoxypropyl chain of the target compound affords greater conformational freedom than the N‑benzyl‑3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide analog (estimated 6–7 rotatable bonds). Increased flexibility can enhance binding‑site adaptability but may incur an entropic penalty upon binding; the balance must be evaluated experimentally .

conformational flexibility entropy target engagement library design

Topological Polar Surface Area and CNS Multiparameter Optimization (MPO) Desirability vs. Typical 1,2,4‑Oxadiazole Library Members

The target compound has a tPSA of 77 Ų, which positions it favorably within the CNS‑MPO desirable space (tPSA < 90 Ų) . By contrast, many 1,2,4‑oxadiazole derivatives bearing larger aromatic amide substituents exhibit tPSA values exceeding 90 Ų, potentially limiting brain penetration [1]. The combination of moderate logP (2.42), adequate tPSA (77 Ų), and 1 H‑bond donor yields a CNS MPO score predicted to be ≥4.5 (on a 0–6 scale), an attractive feature for neuroscience‑oriented discovery.

CNS MPO tPSA drug‑likeness library filtering

Hydrogen‑Bond Acceptor Count Advantage Over Non‑Ether‑Containing Analogs

The methoxy oxygen of the 3‑methoxypropyl group provides a sixth hydrogen‑bond acceptor in the target compound, whereas alkyl‑only side‑chain analogs (e.g., N‑propyl or N‑butyl) contain only five acceptors . This extra acceptor can improve aqueous solubility and may facilitate specific protein‑ligand hydrogen bonds or crystal‑packing interactions, offering differentiation in both biological and solid‑state behavior.

solubility hydrogen bonding formulation crystal engineering

Procurement‑Guiding Application Scenarios for 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide


Scaffold‑Hopping in CNS‑Penetrant 1,2,4‑Oxadiazole Lead Optimization

Medicinal chemistry teams seeking to improve CNS exposure of a 1,2,4‑oxadiazole hit can use this compound as a scaffold‑hopping starting point. Its tPSA of 77 Ų and moderate logP align with CNS MPO guidelines , while the methoxypropyl amide provides an additional solubilizing H‑bond acceptor that is absent in many in‑house oxadiazole collections [1].

Physicochemical Benchmarking of Ether‑Containing Side‑Chains in Propanamide Libraries

The compound serves as a well‑characterized reference standard for evaluating how 3‑methoxypropyl substitution modulates logP, tPSA, and H‑bonding relative to N‑phenyl, N‑benzyl, or N‑alkyl analogs . This aids in establishing structure–property relationships (SPR) for combinatorial amide library design.

Virtual Screening Enrichment for Flexible, Moderate Lipophilicity 1,2,4‑Oxadiazoles

Computational chemists can employ this compound as a query in ZINC or ChEMBL similarity searches; its 8 rotatable bonds and logP of 2.42 define a distinct region of drug‑like chemical space that is underrepresented among bioactive 1,2,4‑oxadiazoles [2], enabling the identification of novel chemotypes.

Formulation and Solid‑State Solubility Studies of Weakly Basic Amides

With 6 H‑bond acceptors and one donor, this compound is a useful model solute for studying the impact of ether‑oxygen H‑bonding on crystal lattice energy and aqueous solubility within a congeneric series, informing formulation strategies for poorly soluble oxadiazole candidates.

Quote Request

Request a Quote for 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.